1-Bromo-3-(tert-pentyl)benzene 1-Bromo-3-(tert-pentyl)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC15750361
InChI: InChI=1S/C11H15Br/c1-4-11(2,3)9-6-5-7-10(12)8-9/h5-8H,4H2,1-3H3
SMILES:
Molecular Formula: C11H15Br
Molecular Weight: 227.14 g/mol

1-Bromo-3-(tert-pentyl)benzene

CAS No.:

Cat. No.: VC15750361

Molecular Formula: C11H15Br

Molecular Weight: 227.14 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-3-(tert-pentyl)benzene -

Specification

Molecular Formula C11H15Br
Molecular Weight 227.14 g/mol
IUPAC Name 1-bromo-3-(2-methylbutan-2-yl)benzene
Standard InChI InChI=1S/C11H15Br/c1-4-11(2,3)9-6-5-7-10(12)8-9/h5-8H,4H2,1-3H3
Standard InChI Key BGBRUWVXNLSXGF-UHFFFAOYSA-N
Canonical SMILES CCC(C)(C)C1=CC(=CC=C1)Br

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound is 1-bromo-3-(2-methylbutan-2-yl)benzene . Its molecular structure consists of a benzene ring with a bromine atom at position 1 and a tert-pentyl group (–C(CH3_3)2_2CH2_2CH3_3) at position 3. The tert-pentyl substituent introduces significant steric bulk, influencing both the compound’s reactivity and physical properties.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC11H15Br\text{C}_{11}\text{H}_{15}\text{Br}
Molecular Weight227.14 g/mol
SMILESCCC(C)(C)C1=CC(=CC=C1)Br
InChI KeyBGBRUWVXNLSXGF-UHFFFAOYSA-N

Synthesis and Industrial Preparation

Bromination Strategies

The synthesis of 1-bromo-3-(tert-pentyl)benzene typically involves electrophilic aromatic substitution (EAS) reactions. A patented method for analogous brominated compounds, such as 1-bromo-3,5-dimethyl adamantane, highlights the use of bromine (Br2\text{Br}_2) with catalytic hydrogen bromide (HBr\text{HBr}) in acetic acid . This approach minimizes by-products and enhances yield by controlling exothermicity through dropwise bromine addition . For tert-pentyl derivatives, Friedel-Crafts alkylation may precede bromination to install the bulky substituent.

Table 2: Optimized Bromination Conditions

ParameterValueSource
CatalystHBr\text{HBr} in acetic acid
Temperature Range20°C – 50°C
Molar Ratio (Br2\text{Br}_2:Substrate)4:1 – 5:1

Challenges in Large-Scale Production

Industrial-scale synthesis faces challenges due to the exothermic nature of bromination. The patent literature emphasizes controlled addition rates and solvent-free conditions to mitigate risks . Post-reaction distillation recovers excess bromine, improving cost efficiency .

Physicochemical Properties

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

  • 1H^1\text{H} NMR: Aromatic protons resonate near 7.2–7.5 ppm, while tert-pentyl methyl groups appear as singlets at ~1.3 ppm.

  • 13C^{13}\text{C} NMR: Quaternary carbons of the tert-pentyl group are observed at ~35 ppm, with aromatic carbons between 120–140 ppm .

Mass Spectrometry: The molecular ion peak (M+\text{M}^+) at m/z 227 confirms the molecular weight, with fragmentation patterns dominated by loss of the tert-pentyl group (–C5_5H11_{11}) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Though not directly cited in drug patents, the tert-pentyl group’s steric bulk makes this compound valuable for synthesizing hindered aromatics in medicinal chemistry. For example, analogous brominated adamantane derivatives are precursors to neuromodulatory agents like memantine .

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